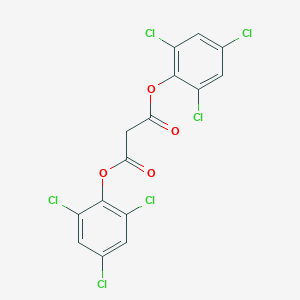

Bis(2,4,6-trichlorophenyl) malonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

bis(2,4,6-trichlorophenyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPCGKBOSFOHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382652 | |

| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15781-70-1 | |

| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2,4,6-trichlorophenyl) propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Bis(2,4,6-trichlorophenyl) malonate?

An In-Depth Technical Guide to Bis(2,4,6-trichlorophenyl) malonate: Synthesis, Reactivity, and Applications

Abstract

This compound (BTCMP) is a highly reactive malonic acid ester distinguished by the presence of two electron-withdrawing 2,4,6-trichlorophenyl groups.[1] This structural feature significantly enhances the acidity of the central methylene protons, facilitating enolate formation and rendering the compound exceptionally effective in C-C bond-forming reactions.[1] Often referred to as a "magic malonate," BTCMP serves as a powerful reagent in cyclocondensation reactions for the synthesis of complex heterocyclic compounds, demonstrating superior reactivity compared to traditional malonate esters like diethyl malonate.[1][2] Its applications extend into medicinal chemistry, where it is explored as a potential inhibitor of human leukocyte elastase (HLE) for treating inflammatory diseases.[3][4] This guide provides a comprehensive overview of BTCMP's physicochemical properties, synthesis protocols, mechanistic details of its reactivity, and its strategic applications in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature with a high molecular weight and distinct physical properties that influence its handling and reactivity.[1] Its high boiling point and melting point are characteristic of its complex aromatic structure.[3] The compound should be stored in a dry, room-temperature environment.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15781-70-1 | [3][5] |

| Molecular Formula | C₁₅H₆Cl₆O₄ | [1][3] |

| Molecular Weight | 462.9 g/mol | [1][3] |

| Melting Point | 149-150 °C | [3] |

| Boiling Point | 559.6 °C at 760 mmHg | [3] |

| Density | 1.648 g/cm³ | [3] |

| Appearance | Solid | [5] |

| Purity | Typically >95% | [1][3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

| InChI Key | WYPCGKBOSFOHGU-UHFFFAOYSA-N | [5] |

Spectroscopic analysis is crucial for verifying the structure and purity of BTCMP. Proton NMR (¹H NMR) is particularly diagnostic, showing a characteristic signal for the malonyl CH₂ protons and signals in the aromatic region for the protons on the trichlorophenyl rings.[1] Periodic analysis by FT-IR or NMR is recommended to monitor the compound's purity, as its shelf life can be limited.[1][2]

Synthesis and Mechanistic Pathways

The synthesis of BTCMP is primarily achieved through the esterification of malonic acid with 2,4,6-trichlorophenol. The key to a successful synthesis is the use of an appropriate activating or dehydrating agent to drive the reaction forward.

Synthesis via Phosphorus Oxychloride (POCl₃)

A prominent and established method involves using phosphorus oxychloride (POCl₃) as both a dehydrating and activating agent.[1] This one-pot synthesis is efficient for directly coupling malonic acid with 2,4,6-trichlorophenol.

Causality of Reagent Choice:

-

Malonic Acid: Provides the central three-carbon dicarbonyl backbone.

-

2,4,6-Trichlorophenol: Acts as the source of the bulky, electron-withdrawing aryl groups that activate the final ester product.

-

Phosphorus Oxychloride (POCl₃): This is the critical activating agent. It reacts with the carboxylic acid groups of malonic acid to form a highly reactive intermediate (a phosphoryl ester or similar species), which is then readily attacked by the hydroxyl group of the 2,4,6-trichlorophenol. POCl₃ also serves as a powerful dehydrating agent, removing the water formed during the esterification and preventing the reverse reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1 equivalent) and 2,4,6-trichlorophenol (2.2 equivalents).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the mixture. The addition should be done in a fume hood due to the corrosive and reactive nature of POCl₃.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture onto a mixture of crushed ice and water to quench the excess POCl₃ and precipitate the crude product.[1]

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acidic species. The crude product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.[3]

Alternative Synthesis: The Malonyl Dichloride Pathway

An alternative two-step approach involves the initial conversion of malonic acid to malonyl dichloride, which is a highly reactive intermediate.

-

Step 1: Formation of Malonyl Dichloride: Malonic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).[1]

-

Step 2: Esterification: The resulting malonyl dichloride is then reacted directly with 2,4,6-trichlorophenol (2 equivalents) in the presence of a non-nucleophilic base like triethylamine (optional, to scavenge HCl byproduct) to yield BTCMP.[1]

This method avoids the harsh conditions of POCl₃ but requires the handling of moisture-sensitive intermediates.

Synthesis Workflow Diagram

Caption: Primary synthetic pathways to this compound.

Chemical Reactivity and Mechanistic Insights

The exceptional reactivity of BTCMP stems directly from its molecular structure, earning it the moniker "magic malonate."[1]

Enhanced Acidity and Enolate Formation

The core of BTCMP's reactivity lies in the heightened acidity of its central methylene (-CH₂-) protons.[1] The two adjacent 2,4,6-trichlorophenyl ester groups exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-H bonds of the methylene group, making the protons significantly more acidic than those in simpler dialkyl malonates (e.g., diethyl malonate).

This enhanced acidity allows for easy deprotonation by even mild bases to form a resonance-stabilized enolate. The negative charge on the central carbon is delocalized across the two adjacent carbonyl groups, increasing the stability of this key reactive intermediate.[1]

Utility in Cyclocondensation Reactions

BTCMP is a premier reagent for cyclocondensation reactions with 1,3-dinucleophiles to generate six-membered heterocyclic systems.[1][2] These heterocycles are common scaffolds in pharmacologically active molecules.

Mechanism of Superiority:

-

Initial Acylation: The 1,3-dinucleophile attacks one of the carbonyl carbons of BTCMP.

-

Excellent Leaving Group: The subsequent step involves the departure of a 2,4,6-trichlorophenoxide anion. This anion is an exceptionally stable and therefore excellent leaving group, a property conferred by the three electron-withdrawing chlorine atoms on the phenyl ring which stabilize the negative charge.

-

Intramolecular Cyclization: The second nucleophilic site on the substrate then attacks the remaining carbonyl group, leading to cyclization and elimination of the second 2,4,6-trichlorophenoxide group.

This high efficiency, driven by the superb leaving group ability of 2,4,6-trichlorophenoxide, allows reactions to proceed under milder conditions and with higher yields than when using diethyl malonate, which requires the departure of the much less stable ethoxide leaving group.[1] Comparative studies show that while BTCMP reacts readily with substrates like 2-cyanomethylbenzimidazole to form complex fused heterocycles, less reactive malonates may only achieve the initial C-acylation without the crucial subsequent cyclization.[1][2]

Cyclocondensation Workflow Diagram

Caption: General mechanism of cyclocondensation using BTCMP.

Applications in Drug Discovery and Development

The unique reactivity of BTCMP makes it a valuable tool in synthetic and medicinal chemistry.

Synthesis of Bioactive Heterocycles

The primary application of BTCMP is in the construction of complex molecules, particularly heterocyclic ring systems that form the core of many pharmaceutical agents.[1] Its ability to drive cyclocondensation reactions efficiently makes it a strategic choice where other malonates fail.[1] This has led to its use in synthesizing novel compounds with potential antiviral, antibacterial, and anticancer properties.[1]

This protocol describes the reaction of BTCMP with 2-cyanomethylbenzimidazole, a classic example of its utility in forming fused heterocyclic systems.[2]

-

Reaction Setup: To a solution of 2-cyanomethylbenzimidazole (1 equivalent) in a high-boiling point solvent such as bromobenzene, add this compound (1.1 equivalents).

-

Rationale for Solvent Choice: Bromobenzene is used as a high-boiling solvent (B.P. 156 °C) to provide the necessary thermal energy to drive the reaction, particularly the final cyclization and elimination step.[2]

-

Reflux: Heat the mixture to reflux (approx. 150-156 °C) and maintain for 4-6 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution upon cooling.

-

Purification: Collect the solid product by filtration. Wash with a non-polar solvent like hexane to remove residual bromobenzene. The product can be further purified by recrystallization or column chromatography.

Potential as a Therapeutic Agent

Beyond its role as a synthetic reagent, BTCMP has been identified as a potential therapeutic agent itself. It is described as a novel, orally active inhibitor of Human Leukocyte Elastase (HLE).[3][4] HLE is a serine protease implicated in the pathology of various inflammatory diseases. By inhibiting HLE, BTCMP could be used to treat chronic obstructive pulmonary diseases (COPD), asthma, emphysema, and cystic fibrosis.[3][4]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

GHS Pictogram: GHS07 (Harmful/Irritant).[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a dry, room-temperature location.[5]

Conclusion

This compound is a highly activated and versatile diester that serves as a powerful tool for organic synthesis. Its enhanced reactivity, attributable to the electron-withdrawing nature of its trichlorophenyl groups, makes it superior to conventional malonates for challenging cyclocondensation reactions. This has cemented its role in the synthesis of complex heterocyclic scaffolds relevant to drug discovery. Furthermore, its own potential as an HLE inhibitor highlights its dual value in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of BTCMP's synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecular entities.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2,4,6-trichlorophenyl) propanedioate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound (BSC) | 15781-70-1. Retrieved from [Link]

-

Kappe, C. O., & Lönnberg, H. (2007). Malonates in Cyclocondensation Reactions. Molecules, 12(4), 853–874. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]

- 5. This compound | 15781-70-1 [sigmaaldrich.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 15781-70-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Bis(2,4,6-trichlorophenyl) malonate (CAS 15781-70-1): Synthesis, Reactivity, and Applications

Abstract

Bis(2,4,6-trichlorophenyl) malonate (BTCMP), CAS Number 15781-70-1, is a highly activated malonic acid ester that has emerged as a powerful and versatile reagent in modern organic synthesis. Characterized by the presence of two strongly electron-withdrawing 2,4,6-trichlorophenoxy groups, this compound exhibits significantly enhanced reactivity compared to traditional malonic esters like diethyl or dimethyl malonate. This guide provides an in-depth examination of BTCMP, detailing its physicochemical properties, established synthetic protocols, unique reactivity profile, and strategic applications, particularly in the construction of complex heterocyclic systems relevant to pharmaceutical and materials science research. By explaining the causality behind its enhanced reactivity and providing validated experimental workflows, this document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this potent synthetic tool.

Introduction: The Rise of an "Activated" Malonate

The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, enabling the synthesis of a vast array of substituted carboxylic acids and heterocyclic compounds.[1] However, the relatively modest reactivity of common dialkyl malonates often necessitates harsh reaction conditions, such as the use of strong bases and elevated temperatures, which can limit substrate scope and functional group tolerance.[2]

To overcome these limitations, the concept of "activated" malonates was developed. This compound represents a pinnacle of this class. The powerful inductive and mesomeric electron-withdrawing effects of the two 2,4,6-trichlorophenyl substituents dramatically increase the acidity of the central methylene protons and enhance the electrophilicity of the carbonyl carbons.[3] This dual activation makes BTCMP, sometimes referred to as a "magic malonate," an exceptionally reactive intermediate for a variety of transformations, including cyclocondensations, alkylations, and acylations, often under significantly milder conditions than its dialkyl counterparts.[3] Its strategic utility shines in the synthesis of complex molecules where less reactive malonates fail to deliver satisfactory results.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15781-70-1 | [3] |

| Molecular Formula | C₁₅H₆Cl₆O₄ | [4] |

| Molecular Weight | 462.9 g/mol | [3] |

| IUPAC Name | bis(2,4,6-trichlorophenyl) propanedioate | [3] |

| Appearance | Off-white to white solid/crystals | [5] |

| Melting Point | 149-152 °C | [4][6] |

| Boiling Point | 559.6 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.648 g/cm³ (Predicted) | [4] |

| pKa | 8.02 ± 0.46 (Predicted) | [4][7] |

| LogP | ~6.5 - 7.0 | [4][8] |

| Storage | Store at room temperature, sealed in a dry environment. | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39 (s, 4H, Ar-H), 4.05 (s, 2H, CH₂) | [5] |

Note on Stability: While stable under recommended storage conditions, the high reactivity of BTCMP means its shelf life may be limited to 6–12 months. Periodic analysis by FT-IR or NMR is recommended to confirm purity before use, especially if stored for extended periods.[3]

Synthesis of this compound

The primary route to BTCMP involves the esterification of malonic acid with 2,4,6-trichlorophenol. The challenge lies in driving the reaction to completion, which requires the use of potent dehydrating or activating agents to form the highly reactive malonyl chloride intermediate or to facilitate direct condensation. Two field-proven protocols are detailed below.

Protocol 1: Synthesis via Malonyl Dichloride Intermediate (using Oxalyl Chloride)

This method proceeds through the formation of malonyl dichloride, a highly reactive intermediate, which then readily reacts with 2,4,6-trichlorophenol. The use of a catalytic amount of DMF is crucial for the formation of the Vilsmeier reagent, which is the active species in the conversion of the acid to the acid chloride.[6]

Materials:

-

Malonic acid (1 equivalent)

-

Oxalyl chloride (1.5 equivalents)

-

2,4,6-Trichlorophenol (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount (1 drop)

-

Methanol

Apparatus:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser with a gas outlet to a scrubber (to neutralize HCl gas)

-

Vacuum filtration apparatus (Büchner funnel)

Procedure:

-

To a stirred solution of malonic acid (38.46 mmol, 1 eq.) in anhydrous DCM (50 mL) in a round-bottom flask, add oxalyl chloride (57.69 mmol, 1.5 eq.).[6]

-

Add one drop of DMF to catalyze the reaction. Stir the mixture at room temperature for 1 hour, or until gas evolution (HCl) ceases and the solution becomes clear.[6] This step forms the malonyl dichloride intermediate.

-

Add 2,4,6-trichlorophenol (57.69 mmol, 1.5 eq.) to the reaction mixture.

-

Continue stirring the solution at room temperature overnight.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add methanol (approx. 20 mL) to the residue to precipitate the crude product as a white solid.[6]

-

Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to afford the desired product.

-

Recrystallization from dichloromethane can be performed for further purification.[6]

Protocol 2: Direct Condensation using Phosphorus Oxychloride (POCl₃)

This is a robust, one-pot method that uses phosphorus oxychloride (or a similar reagent like phosphorus trichloride) as both a solvent and a dehydrating/activating agent.[2][5]

Materials:

-

Malonic acid (1 equivalent)

-

2,4,6-Trichlorophenol (2 equivalents)

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Distilled water

Apparatus:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a gas outlet to a scrubber

Procedure:

-

In a round-bottom flask, combine malonic acid (40 mmol, 1 eq.), 2,4,6-trichlorophenol (80 mmol, 2 eq.), and phosphorus oxychloride (100 mL).[5]

-

Heat the reaction mixture under reflux with stirring for approximately 4-6 hours, or until the evolution of HCl gas stops (can be checked with litmus paper at the condenser outlet).[2][5]

-

Allow the reaction mixture to cool slightly, resulting in a warm crystalline suspension.

-

Carefully and slowly pour the warm suspension into a beaker containing 500 g of ice water while stirring vigorously. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.[5]

-

Collect the off-white crude product by vacuum filtration.

-

Transfer the filtered solid to a beaker containing a mixture of water (100 mL) and saturated NaHCO₃ solution (50 mL). Stir for 30 minutes to neutralize any trapped acidic impurities.[5]

-

Filter the solid again, wash thoroughly with distilled water (3 x 40 mL), and dry under vacuum to yield the final product as a white, fine solid.[5]

-

This method typically provides a high yield (around 95%).[5]

Mechanistic Insights: The Source of Enhanced Reactivity

The exceptional utility of BTCMP stems from its unique electronic architecture. The three chlorine atoms on each phenyl ring act as powerful electron-withdrawing groups, which in turn activate the entire malonate system.

-

Increased Methylene Acidity: The electron-withdrawing nature of the trichlorophenoxy groups pulls electron density away from the central methylene (CH₂) group. This inductive effect significantly increases the acidity of the methylene protons compared to those in diethyl malonate. Consequently, enolate formation can be achieved under much milder basic conditions, broadening the scope of compatible reactants and functional groups.[3]

-

Superior Leaving Group: The 2,4,6-trichlorophenoxide anion is a highly stabilized and therefore excellent leaving group. In nucleophilic acyl substitution reactions, the departure of this group is far more facile than the departure of an ethoxide or methoxide ion. This thermodynamic driving force is a key factor in the high efficiency of BTCMP in condensation reactions.[3]

-

Highly Electrophilic Carbonyls: The same electron-withdrawing effects that acidify the methylene protons also render the carbonyl carbons highly electrophilic and thus more susceptible to attack by nucleophiles.[3]

-

Aryloxycarbonyl Ketene Intermediate Hypothesis: At elevated temperatures (250 °C or higher), it has been proposed that BTCMP and related aryl malonates may undergo an intramolecular rearrangement to form highly reactive aryloxycarbonyl ketene intermediates.[2][3] This pathway could explain its efficacy in certain high-temperature cyclization reactions where other malonates fail.[2]

Key Applications in Organic Synthesis

The enhanced reactivity of BTCMP makes it a reagent of choice for transformations that are challenging with conventional malonates.

A. Cyclocondensation Reactions with Dinucleophiles

A primary application of BTCMP is in the synthesis of six-membered malonyl heterocycles via reaction with 1,3-dinucleophiles.[2][3] Its high reactivity allows these reactions to proceed efficiently, often in high-boiling solvents like bromobenzene, to construct complex fused ring systems.[3]

A compelling example is the synthesis of pyrido[1,2-a]benzimidazoles. When 2-cyanomethylbenzimidazole is treated with BTCMP, it readily undergoes C-acylation followed by a crucial cyclization step to yield the target heterocycle. In contrast, using less reactive malonates like bis(trimethylsilyl) malonate under similar conditions results only in C-acylation without the subsequent ring closure, highlighting the superior leaving group ability of the 2,4,6-trichlorophenoxy group.[2][3]

B. Synthesis of Barbiturate Analogs

Barbiturates, a class of central nervous system depressants, are classically synthesized by condensing a disubstituted malonic ester with urea.[1][9] While diethyl malonate is traditionally used, the synthesis of complex or sterically demanding barbiturate analogs can benefit from the principles embodied by BTCMP. The synthesis involves two key stages: alkylation of the malonic ester to introduce the desired substituents at the alpha-carbon, followed by condensation with urea, typically facilitated by a strong base like sodium ethoxide.[1][9][10] The high reactivity of activated malonates like BTCMP can drive the condensation step for challenging substrates where diethyl malonate might fail or require forcing conditions.[11]

The mechanism involves the deprotonation of urea to form a more potent nucleophile, which then attacks the electrophilic carbonyl carbons of the malonate in a stepwise fashion, leading to the heterocyclic ring after the elimination of two molecules of the alcohol or phenol leaving group.[9]

C. Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an active methylene compound and a carbonyl group (aldehyde or ketone), followed by dehydration to yield an α,β-unsaturated product.[12][13] The heightened acidity of the methylene protons in BTCMP makes it an ideal substrate for this reaction. It can be deprotonated by a mild base, and the resulting carbanion acts as the nucleophile. The reaction often proceeds under milder conditions than those required for less activated malonates, which is advantageous when working with sensitive substrates.[12]

D. Potential in Drug Discovery

Beyond its role as a general synthetic reagent, BTCMP has been specifically utilized as a building block for creating compounds with therapeutic potential. For instance, it has been employed in the synthesis of novel, orally active inhibitors of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[4][5]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of this compound is essential.

-

Hazard Classification: The compound is designated as an irritant and carries the GHS signal word "Danger".[3] Hazard statements include H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), and H410 (Very toxic to aquatic life with long-lasting effects).[14]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. Keep away from moisture and strong oxidizing agents.

Conclusion

This compound is a superior alternative to conventional dialkyl malonates for a wide range of synthetic transformations. Its enhanced reactivity, driven by the powerful electron-withdrawing properties of its trichlorophenyl groups, enables reactions to proceed under milder conditions with greater efficiency, particularly in the construction of complex heterocyclic frameworks. By understanding the principles of its activation and applying the robust synthetic protocols detailed herein, researchers and drug development professionals can effectively harness the power of this "magic malonate" to advance their synthetic goals and accelerate the discovery of new chemical entities.

References

-

OpenStax. (2024). 22.8: Chemistry Matters—Barbiturates. LibreTexts. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Kappe, C. O., & Stadler, A. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(4), 232-253. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]

-

D'Amico, J. J., & Tung, C. C. (1963). A Study of the Synthesis of Barbiturates in Dimethyl Sulfoxide Solvent. Journal of Organic Chemistry, 28(7), 1862-1865. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Al-Dhhan, Z. T., & Ali, A. M. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 28(14), 5543. Retrieved from [Link]

-

ResearchGate. (n.d.). Original Knoevenagel condensation reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

-

Shi, Y. L., Huang, T., Nie, X. L., Liu, J. C., Peng, D. Y., & Li, B. T. (2018). Crystal structure of this compound, C15H6Cl6O4. Zeitschrift für Kristallographie-New Crystal Structures, 233(6), 1081-1082. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 15781-70-1 | CAS DataBase [m.chemicalbook.com]

- 8. 15781-70-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 15781-70-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Bis(2,4,6-trichlorophenyl) malonate molecular weight and formula

An In-Depth Technical Guide to Bis(2,4,6-trichlorophenyl) malonate: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a highly reactive diester pivotal in advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, its strategic utility in constructing complex molecular architectures, and the mechanistic principles that govern its reactivity.

Introduction: The Strategic Advantage of Activated Malonates

In the realm of synthetic organic chemistry, the malonic ester synthesis is a cornerstone for carbon-carbon bond formation. However, the reactivity of standard dialkyl malonates, such as diethyl malonate, is often insufficient for reactions with less reactive electrophiles or for constructing sterically hindered systems. This limitation necessitates the use of "activated" malonate esters.

This compound (BTCMP) emerges as a superior reagent in this context. The presence of two electron-withdrawing 2,4,6-trichlorophenyl groups significantly enhances the acidity of the central methylene protons and transforms the aryloxy moieties into excellent leaving groups. This heightened reactivity, which has led to its colloquial designation as a "magic malonate," enables efficient reactions under milder conditions and facilitates synthetic transformations that are otherwise challenging to achieve.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key molecular identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₆Cl₆O₄ | [1][2][3][4] |

| Molecular Weight | 462.93 g/mol | [3] |

| CAS Number | 15781-70-1 | [1][2][5] |

| Appearance | Solid | [3] |

| Melting Point | 149-150 °C | [2][3] |

| Boiling Point | 559.6 °C at 760 mmHg | [2][3] |

| InChI Key | WYPCGKBOSFOHGU-UHFFFAOYSA-N | [1] |

The molecular formula, C₁₅H₆Cl₆O₄ , and molecular weight of 462.93 g/mol are critical for stoichiometric calculations in reaction planning.[3] The high melting point indicates a stable, crystalline solid at room temperature, simplifying handling and storage.[2][3]

The Chemistry of Activation: A Mechanistic Perspective

The enhanced reactivity of this compound is a direct consequence of its electronic structure. The inductive and mesomeric effects of the six chlorine atoms on the phenyl rings create a highly electron-deficient system.

Enolate Formation and Acylation

The electron-withdrawing nature of the 2,4,6-trichlorophenoxy groups significantly increases the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups). This facilitates deprotonation and the formation of a stabilized enolate anion, even with relatively weak bases. This enolate is a potent nucleophile, readily participating in alkylation and acylation reactions.

Superior Leaving Group Ability

In nucleophilic acyl substitution reactions, the 2,4,6-trichlorophenoxide anion is an excellent leaving group due to the ability of the electron-withdrawing chlorine atoms to stabilize the resulting negative charge. This property is crucial for reactions such as the synthesis of pyrido[1,2-a]benzimidazoles, where BTCMP reacts efficiently with 2-cyanomethylbenzimidazole.[1] The cyclization step, which is often the rate-limiting step with less reactive malonates, is facilitated by the facile departure of the 2,4,6-trichlorophenoxide.[1]

Caption: Reaction pathway of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this reagent is typically achieved through the esterification of malonic acid with 2,4,6-trichlorophenol. The use of a coupling agent is essential to drive the reaction to completion.

Objective: To synthesize this compound from malonic acid and 2,4,6-trichlorophenol.

Materials:

-

Malonic Acid (1.0 eq)

-

2,4,6-Trichlorophenol (2.2 eq)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (2.2 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve malonic acid and 2,4,6-trichlorophenol in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the coupling agent.

-

Coupling Agent Addition: Slowly add a solution of DCC in DCM to the cooled mixture. The slow addition helps to maintain the temperature and prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or benzene) to yield the pure this compound.[2]

Conclusion

This compound is a powerful and highly effective reagent for modern organic synthesis. Its unique electronic properties confer high reactivity, enabling the construction of complex molecular frameworks that are inaccessible with conventional malonate esters. A comprehensive understanding of its properties, including its molecular formula (C₁₅H₆Cl₆O₄) and molecular weight (462.93 g/mol ), is the first step for its successful application in the laboratory.[1][2][3]

References

-

This compound. LookChem.[Link]

-

15781-70-1 | Product Name : this compound (BSC). Pharmaffiliates.[Link]

Sources

The Synthesis of Bis(2,4,6-trichlorophenyl) Malonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract

Bis(2,4,6-trichlorophenyl) malonate (BTCPM) stands as a highly reactive and versatile reagent in modern organic synthesis, often referred to as a "magic malonate" for its exceptional utility in the construction of complex heterocyclic scaffolds present in many biologically active molecules.[1] This guide provides an in-depth technical overview of the synthesis of BTCMP from malonic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, explores various synthetic strategies, and offers practical insights to ensure successful and reproducible outcomes. The protocols described herein are presented as self-validating systems, emphasizing safety, efficiency, and purity of the final product.

Introduction: The Significance of Activated Malonates

In the realm of organic chemistry, malonic acid esters are fundamental building blocks for carbon-carbon bond formation. However, the reactivity of common dialkyl malonates, such as diethyl malonate, is often insufficient for the synthesis of complex molecules, frequently resulting in low yields in cyclocondensation reactions.[1] This limitation spurred the development of "activated" malonates, wherein the ester groups are replaced with more effective leaving groups. This compound is a prime example of such a reagent. The electron-withdrawing nature of the three chlorine atoms on the phenyl rings significantly enhances the electrophilicity of the carbonyl carbons and stabilizes the departing 2,4,6-trichlorophenoxide anion, rendering BTCMP far more reactive than its aliphatic counterparts.[1]

This heightened reactivity makes BTCMP a strategic choice for the construction of intricate molecular architectures where less reactive malonates fail to deliver satisfactory results.[1] Its applications are particularly notable in the synthesis of six-membered heterocycles through reactions with 1,3-dinucleophiles, often under thermal conditions.[1][2] These "malonyl heterocycles" are prevalent structural motifs in a wide array of biologically active compounds, underscoring the importance of reliable and efficient synthetic routes to BTCMP for advancing drug discovery and development programs.[1][3][4]

Mechanistic Considerations: Pathways to Esterification

The synthesis of this compound from malonic acid is fundamentally an esterification reaction. However, due to the relatively low nucleophilicity of the hydroxyl group in 2,4,6-trichlorophenol and the potential for side reactions, direct esterification is inefficient. Therefore, activation of the carboxylic acid groups of malonic acid is essential. Several effective methods have been established, primarily revolving around the in situ formation of a more reactive acylating agent.

The Thionyl Chloride/Oxalyl Chloride Pathway

One of the most common and effective strategies involves the conversion of malonic acid to its highly reactive acid chloride derivative, malonyl dichloride.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed for this transformation. The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[5][6] The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.[5][7]

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the displacement of a chloride ion. This intermediate then collapses, with the chloride ion acting as a nucleophile at the carbonyl carbon, leading to the formation of the acyl chloride.[5][6][8] Once malonyl dichloride is formed, it readily reacts with 2,4,6-trichlorophenol in a nucleophilic acyl substitution reaction to yield the desired this compound.

The Phosphorus Oxychloride and Phosphorus Pentoxide Routes

Alternative activating agents include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).[1][2] In the presence of POCl₃, a mixture of malonic acid and 2,4,6-trichlorophenol is heated, leading to the formation of the diester.[1] Phosphorus oxychloride serves as both a dehydrating and activating agent in this process.

Phosphorus pentoxide can also be utilized as a powerful dehydrating agent to facilitate the direct coupling of malonic acid with 2,4,6-trichlorophenol in a one-pot synthesis.[1][2] This approach circumvents the need to isolate the acid chloride intermediate, potentially simplifying the experimental procedure.[1]

Experimental Protocol: A Validated Synthesis

The following protocol details a reliable and scalable procedure for the synthesis of this compound, adapted from established literature methods.[3] This method utilizes phosphorus trichloride as the activating agent.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Malonic Acid | 104.06 | 4.1 g | 0.04 | Ensure it is dry. |

| 2,4,6-Trichlorophenol | 197.45 | 15.8 g | 0.08 | Handle with care, toxic and irritant. |

| Phosphorus Trichloride (POCl₃) | 153.33 | 100 mL | 1.05 | Corrosive and reacts violently with water. |

| Ice | - | 500 g | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For neutralization. |

| Distilled Water | 18.02 | As needed | - | For washing. |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add 2,4,6-trichlorophenol (15.8 g, 80 mmol) and malonic acid (4.1 g, 40 mmol).

-

Addition of Activating Agent: Carefully add phosphorus trichloride (100 mL, 1.05 mol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain stirring for 4 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution (test with moist litmus paper).[3]

-

Quenching: After cooling the reaction mixture, slowly and cautiously pour the warm crystalline suspension into a beaker containing 500 g of ice water with continuous stirring for 30 minutes.[3]

-

Initial Filtration: Collect the precipitated off-white crystals by vacuum filtration.

-

Neutralization and Washing: Transfer the collected solid to a beaker containing a mixture of water (100 mL) and saturated aqueous sodium bicarbonate (50 mL). Stir this suspension for 30 minutes to neutralize any remaining acidic impurities.

-

Final Filtration and Drying: Filter the crystals again, wash thoroughly with distilled water (3 x 40 mL), and dry under vacuum to afford this compound as a white, fine solid.[3]

Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical techniques such as:

-

¹H NMR Spectroscopy: (400 MHz, CDCl₃): δ 7.39 (4H, s, Ar-H), 4.05 (2H, s, CH₂).[3]

-

Melting Point: 149-150 °C.[9]

Process Visualization and Workflow

To provide a clear visual representation of the synthetic workflow, the following diagrams have been generated using the DOT language.

Figure 1: A flowchart illustrating the key stages in the synthesis of this compound.

Figure 2: A conceptual diagram of the reaction mechanism, highlighting the role of the activating agent.

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

2,4,6-Trichlorophenol: Is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Phosphorus Trichloride (or Oxychloride): Is highly corrosive and reacts violently with water, releasing toxic fumes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Hydrogen Chloride Gas: Is a corrosive byproduct of the reaction. Ensure adequate ventilation to prevent inhalation.

-

This compound: May cause skin and respiratory irritation.[10]

Conclusion

The synthesis of this compound from malonic acid is a well-established and crucial transformation for accessing a highly reactive building block in organic synthesis. By understanding the underlying mechanistic principles and carefully following validated experimental protocols, researchers can reliably produce this valuable reagent. The choice of activating agent can be adapted based on available resources and specific experimental requirements. The enhanced reactivity of BTCMP opens avenues for the efficient construction of complex heterocyclic systems, making it an indispensable tool in the arsenal of medicinal chemists and synthetic organic chemists.

References

- Benchchem. (n.d.). This compound | 15781-70-1.

- ChemicalBook. (2023). MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1.

- MySkinRecipes. (n.d.). Bis(2,4,6-trichlorophenyl) 2-methylmalonate.

-

Stadlbauer, W., & Kappe, T. (1999). Malonates in Cyclocondensation Reactions. Molecules, 4(9), 288-303. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Research in Engineering and Technology. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Thionyl Chloride. Retrieved from [Link]

-

Wikipedia. (2023). Maleic acid. Retrieved from [Link]

-

Aliyeva, F. K., Israfilova, K. O., Javadova, N. A., & Agamaliyeva, S. F. (2020). SYNTHESIS OF MALONIC ACID ESTERS. Processes of Petrochemistry and Oil Refining, 21(3), 334-342. [Link]

-

ResearchGate. (2020). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

- Google Patents. (1997). US6395931B1 - Malonic acid and esters thereof.

-

Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijret.org [ijret.org]

- 8. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. This compound | 15781-70-1 [sigmaaldrich.com]

- 10. 15781-70-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Bis(2,4,6-trichlorophenyl) malonate physical and chemical properties

An In-Depth Technical Guide to Bis(2,4,6-trichlorophenyl) Malonate

Introduction

This compound (CAS No. 15781-70-1) is a highly reactive malonic acid ester that has carved a significant niche in modern organic synthesis.[1] Characterized by two electron-deficient 2,4,6-trichlorophenyl groups, this compound exhibits enhanced reactivity compared to conventional malonates like diethyl malonate, earning it the moniker of a "magic malonate".[1] This heightened reactivity stems from the potent electron-withdrawing nature of the chloro-substituted aryl groups, which increases the acidity of the central methylene protons and transforms the 2,4,6-trichlorophenoxy moiety into an excellent leaving group.[1]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2] Its core physical and chemical identifiers are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | References |

| CAS Number | 15781-70-1 | [1][3][4][5] |

| Molecular Formula | C₁₅H₆Cl₆O₄ | [1][3][5][6] |

| Molecular Weight | 462.9 g/mol | [1][5][7] |

| IUPAC Name | bis(2,4,6-trichlorophenyl) propanedioate | [5] |

| Appearance | White fine solid / Off-white crystals | [2] |

| Melting Point | 149-156 °C | [3][4] |

| Boiling Point | 559.6 °C at 760 mmHg | [3] |

| Density | 1.648 g/cm³ | [3] |

| Flash Point | 213 °C | [3] |

| pKa (Predicted) | 8.02 ± 0.46 | [3] |

| Storage Temperature | Room Temperature or 2-8°C | [3][6][8] |

Synthesis and Reactivity

The unique electronic properties of this compound dictate its synthesis and reactivity profile, making it a superior reagent for constructing complex molecular architectures where less activated esters fail.[1][9]

Reactivity Profile

The presence of the six electron-withdrawing chlorine atoms significantly acidifies the α-protons of the malonate core, facilitating enolate formation.[1] More importantly, the 2,4,6-trichlorophenoxide anion is a superb leaving group, which dramatically accelerates acylation and subsequent cyclization reactions.[1]

Comparative studies demonstrate its superior reactivity over esters like bis(trimethylsilyl) malonates. For instance, in reactions with 2-cyanomethylbenzimidazole, this compound readily yields the cyclized pyrido[1,2-a]benzimidazole product, whereas silyl malonates only achieve C-acylation without the crucial cyclization step.[1][9] This makes it an invaluable tool for synthesizing six-membered malonyl heterocycles from various 1,3-dinucleophiles.[9] These condensation reactions are often performed at high temperatures (150-250 °C), either in a high-boiling solvent like bromobenzene or by fusing the reactants in a melt.[9]

Caption: General reaction scheme for heterocycle synthesis.

Synthetic Methodologies

Several established pathways exist for the synthesis of this compound. The most prominent methods start from malonic acid and 2,4,6-trichlorophenol.

Caption: Key synthetic pathways to the target compound.

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol is adapted from established literature procedures for the direct esterification of malonic acid.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trichlorophenol (2.0 equivalents, e.g., 15.8 g, 80 mmol) and malonic acid (1.0 equivalent, e.g., 4.1 g, 40 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to serve as both the solvent and dehydrating agent (e.g., 100 mL).

-

Reflux: Heat the reaction mixture to reflux and stir for approximately 4 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution (test with litmus paper).[2]

-

Work-up: Allow the mixture to cool slightly. Cautiously pour the warm crystalline suspension into a beaker containing ice water (e.g., 500 g) and stir vigorously for 30 minutes to precipitate the product and quench the remaining POCl₃.[2]

-

Purification: Collect the crude off-white solid by vacuum filtration. Transfer the solid to a mixture of water and saturated aqueous sodium bicarbonate and stir for 30 minutes to neutralize any acidic impurities.[2]

-

Isolation: Filter the solid again, wash thoroughly with distilled water, and dry under vacuum to yield this compound as a white, fine solid.[2]

Applications in Research and Development

The primary utility of this compound lies in its role as a potent building block in organic synthesis and medicinal chemistry.

-

Heterocyclic Chemistry: It is a key reagent for the synthesis of a wide array of fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and materials science.[1] Its efficient reaction with 1,3-dinucleophiles provides access to complex structures that are otherwise difficult to synthesize.[9]

-

Medicinal Chemistry: The compound has been investigated for its potential as a novel, orally active inhibitor of human leukocyte elastase (HLE).[2][3] This positions it as a lead compound for developing treatments for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[2][3]

-

Agrochemicals: While the parent compound is noted in medicinal chemistry, substituted derivatives like bis(2,4,6-trichlorophenyl) 2-methylmalonate serve as crucial intermediates in the production of pesticides and herbicides.[10]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is simple and diagnostic. It exhibits a singlet for the two equivalent methylene protons of the malonate backbone and another singlet in the aromatic region for the four equivalent protons on the trichlorophenyl rings. A representative spectrum in CDCl₃ shows peaks at approximately δ 4.05 ppm (s, 2H, CH₂) and δ 7.39 ppm (s, 4H, Ar-H) .[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula. The calculated monoisotopic mass is 459.839725 Da.[5]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| GHS Classification | GHS07 (Irritant) | Warning / Danger | H315: Causes skin irritation.[5][11]H319: Causes serious eye irritation.[5][11]H335: May cause respiratory irritation.[5][11]Some suppliers also list H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life).[6] |

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Avoid all personal contact. Do not eat, drink, or smoke when handling this product.[13]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Store in a dry, well-ventilated place with the container tightly sealed.[6][11]

Conclusion

This compound is a highly activated and versatile reagent that serves as a powerful tool for synthetic chemists. Its enhanced reactivity, driven by the unique electronic properties of its trichlorophenyl ester groups, enables the efficient construction of complex heterocyclic molecules that are often inaccessible with traditional malonates. With applications spanning medicinal chemistry and agrochemicals, this compound remains a subject of significant interest for researchers aiming to develop novel synthetic methodologies and bioactive compounds. Proper understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible utilization in a research environment.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Bis(2,4,6-trichlorophenyl) 2-methylmalonate. Retrieved from [Link]

-

Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1329-1347. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound (BSC) | 15781-70-1. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2,4,6-trichlorophenyl) propanedioate. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2018). Crystal structure of this compound, C15H6Cl6O4. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 15781-70-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Bis(2,4,6-trichlorophenyl) propanedioate | C15H6Cl6O4 | CID 2783450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15781-70-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis(2,4,6-trichlorophenyl) 2-methylmalonate [myskinrecipes.com]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility and Stability of Bis(2,4,6-trichlorophenyl) Malonate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of reagents is paramount to ensuring the reproducibility, efficiency, and safety of synthetic protocols. Bis(2,4,6-trichlorophenyl) malonate (BTCPM), a highly reactive malonic acid ester, has emerged as a strategic tool in the synthesis of complex heterocyclic molecules.[1] Its enhanced reactivity, stemming from the superior leaving group ability of the 2,4,6-trichlorophenoxy moiety, allows for transformations that are often sluggish or inefficient with conventional malonate esters like diethyl malonate.[1][2]

This guide provides an in-depth analysis of the solubility and stability of this compound, offering both a synthesis of available technical data and field-proven methodologies for its characterization. The objective is to equip the reader with the necessary knowledge to effectively handle, store, and utilize this potent reagent in their research endeavors.

Core Physicochemical Properties and Structural Insights

A foundational understanding of a reagent begins with its fundamental physicochemical parameters. These properties not only influence its behavior in a reaction but also dictate its handling and storage requirements.

Structural and Molecular Data

This compound is characterized by a central malonate core flanked by two highly electron-withdrawing 2,4,6-trichlorophenyl groups.[1] This substitution pattern is the key to its heightened reactivity. Single-crystal X-ray diffraction has revealed a non-planar molecular conformation.[3][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15781-70-1 | [5][6][7] |

| Molecular Formula | C₁₅H₆Cl₆O₄ | [6][8][9] |

| Molecular Weight | 462.9 g/mol | [1][9] |

| Appearance | White to off-white or colorless crystalline solid | [4][5] |

| Melting Point | 149-152 °C | [4][6][8] |

| Boiling Point | 559.6 °C at 760 mmHg | [6][8] |

| Density | 1.648 g/cm³ | [8] |

| LogP | 6.50810 | [8] |

| Storage Temperature | Room temperature or 2-8°C, sealed in a dry environment | [6][8][10] |

The high LogP value indicates a lipophilic nature, suggesting a preference for non-polar environments and low aqueous solubility.

Solubility Profile: A Qualitative and Quantitative Perspective

Qualitative Solubility Assessment

Based on its lipophilic nature (high LogP) and its use in high-temperature syntheses, this compound is expected to be soluble in a range of common organic solvents.[2][8] Its synthesis is often performed in chlorinated solvents like dichloromethane, and purification can be achieved through recrystallization from such solvents.[4] For high-temperature cyclocondensation reactions, solvents such as bromobenzene and diphenyl ether have been employed, indicating its solubility and stability at elevated temperatures.[1][2] Conversely, its solubility in water is expected to be very low.

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile, a systematic approach using a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Objective: To determine the solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., Dichloromethane, Chloroform, Toluene, Ethyl Acetate, Acetonitrile, Methanol, Isopropanol)

-

HPLC system with a UV detector

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in a suitable solvent in which it is freely soluble (e.g., dichloromethane).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC. Plot the peak area against concentration.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each test solvent in separate vials.

-

Place the vials in a thermostatically controlled shaker set at the desired temperature (e.g., 25°C, 40°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

-

Data Presentation:

The results should be summarized in a table for easy comparison.

Table 2: Proposed Table for Summarizing Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dichloromethane | 25 | |

| Toluene | 25 | |

| Ethyl Acetate | 25 | |

| Acetonitrile | 25 | |

| Methanol | 25 | |

| Dichloromethane | 40 | |

| Toluene | 40 |

Chemical Stability: A Multi-faceted Evaluation

The stability of this compound under various conditions is a critical consideration for its storage, handling, and application in chemical synthesis. Its high reactivity suggests a potential susceptibility to degradation, particularly through hydrolysis.

Hydrolytic Stability

The presence of two ester linkages makes this compound susceptible to hydrolysis, which would yield malonic acid and 2,4,6-trichlorophenol. The electron-withdrawing nature of the trichlorophenyl groups likely activates the carbonyl carbons towards nucleophilic attack by water. This is supported by the common practice of conducting reactions under anhydrous conditions.[1]

Proposed Degradation Pathway: Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocol for Assessing Hydrolytic Stability:

Objective: To evaluate the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, pH 7, pH 9)

-

Acetonitrile or another water-miscible organic solvent

-

HPLC system with a UV detector

-

Constant temperature bath

Methodology:

-

Reaction Setup:

-

Prepare solutions of this compound in a mixture of the appropriate buffer and a co-solvent (to ensure solubility) at a known initial concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

-

-

Time-Point Sampling:

-

At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase).

-

-

HPLC Analysis:

-

Analyze the samples by HPLC to quantify the remaining amount of this compound. A suitable method would also allow for the detection of the 2,4,6-trichlorophenol degradation product.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH condition.

-

Determine the degradation rate constant and the half-life (t₁/₂) of the compound under each condition.

-

Thermal Stability

The use of this compound in reactions at temperatures up to 250°C indicates significant thermal stability.[2] However, at very high temperatures, thermal decomposition is expected. Potential decomposition pathways could involve decarboxylation or other fragmentation reactions.

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

A small, accurately weighed sample of this compound is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air).

-

The temperature is increased at a constant rate, and the mass of the sample is monitored.

-

The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

Photostability

While no specific studies on the photostability of this compound have been found, related compounds containing the trichlorophenyl moiety have been investigated for their photophysical properties.[11][12] Given the presence of aromatic rings, there is a potential for photodegradation upon exposure to UV light. It is, therefore, good practice to store the compound in amber vials or protected from direct light.

Experimental Workflow for Photostability Testing

Caption: Workflow for assessing the photostability of this compound.

Concluding Remarks and Best Practices

This compound is a valuable reagent for the synthesis of complex molecules due to its high reactivity. This reactivity, however, necessitates a thorough understanding of its solubility and stability to ensure its effective and safe use.

Key Takeaways and Recommendations:

-

Solubility: While qualitatively soluble in many common organic solvents, quantitative data should be generated for specific applications using the protocol outlined in this guide.

-

Stability: The compound is sensitive to hydrolysis, and therefore, should be handled under anhydrous conditions and stored in a dry environment. While thermally stable at typical reaction temperatures, its photostability is not well-documented, and protection from light is recommended as a precautionary measure.

-

Method Validation: The experimental protocols provided herein serve as a template. It is crucial to validate these methods in your laboratory to ensure the accuracy and reliability of the generated data.

By adhering to these guidelines and employing the described methodologies, researchers can confidently incorporate this compound into their synthetic strategies, unlocking its full potential while maintaining experimental control and integrity.

References

-

LookChem. This compound. Available from: [Link].

-

ResearchGate. Crystal structure of this compound, C15H6Cl6O4. Available from: [Link].

-

Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1319-1345. Available from: [Link].

-

Royal Society of Chemistry. Photostability of luminescent tris(2,4,6-trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor. Available from: [Link].

-

Royal Society of Chemistry. Highly photostable luminescent open-shell (3,5-dihalo-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radicals: significant effects of halogen atoms on their photophysical and photochemical properties. Available from: [Link].

-

PubChem. Bis(2,4,6-trichlorophenyl) propanedioate. Available from: [Link].

-

ResearchGate. Crystal structure of this compound, C15H6Cl6O4. Available from: [Link].

-

Pharmaffiliates. This compound (BSC). Available from: [Link].

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link].

-

PubChem. 2,4,6-Trichlorophenol. Available from: [Link].

-

CAS Common Chemistry. Hydroxyatrazine. Available from: [Link].

-

ResearchGate. (PDF) A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarboxylate as a Novel Fluorescer. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]

- 6. This compound | 15781-70-1 [sigmaaldrich.com]

- 7. Bis(2,4,6-trichlorophenyl) propanedioate | C15H6Cl6O4 | CID 2783450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 15781-70-1 [sigmaaldrich.com]

- 11. Photostability of luminescent tris(2,4,6-trichlorophenyl)methyl radical enhanced by terminal modification of carbazole donor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Highly photostable luminescent open-shell (3,5-dihalo-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radicals: significant effects of halogen atoms on their photophysical and photochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Chemistry of a "Magic Malonate": A Technical Guide to the Safe Handling of Bis(2,4,6-trichlorophenyl) malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Highly Reactive Reagent

Bis(2,4,6-trichlorophenyl) malonate (BTCMP) is a highly reactive malonic acid ester that has carved a niche in advanced organic synthesis.[1] Its heightened reactivity, attributed to the excellent leaving group ability of the two 2,4,6-trichlorophenoxy moieties, has earned it the moniker of a "magic malonate."[1] This enhanced electrophilicity makes it a strategic choice for the construction of complex heterocyclic molecules, such as pyrido[1,2-a]benzimidazoles, where less reactive malonate esters like diethyl malonate often fail to deliver satisfactory results.[1] However, this same reactivity that makes it a powerful synthetic tool also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth examination of the safety data for this compound and outlines detailed handling precautions to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 15781-70-1 | [2][3] |

| Molecular Formula | C₁₅H₆Cl₆O₄ | [2][3] |

| Molecular Weight | 462.92 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 149-152 °C | [4][5] |

| Boiling Point | 559.6 °C at 760 mmHg | [4] |

| Density | 1.648 g/cm³ | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been reported by suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided with your product for the most accurate information.

-

Pictogram:

-

GHS07 (Exclamation Mark)[4]

-

-

Hazard Statements:

Toxicological Insights and Causality

A significant concern arises from the potential for hydrolysis to 2,4,6-trichlorophenol . Long-term toxicology studies on 2,4,6-trichlorophenol have shown 'clear evidence of carcinogenicity' in male rats (hematopoietic system tumors) and in both male and female mice (liver tumors).[6] This underscores the importance of preventing inhalation of dust and skin contact, as chronic exposure could pose a significant health risk.

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to exposure control is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Closed Systems: For larger scale reactions, the use of a closed system is recommended to minimize the risk of exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.

-

Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to mitigating the risks associated with this compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Inert Atmosphere: Due to its reactivity, especially with nucleophiles, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary for sensitive reactions.

-